Boc-Ser-OMe
Overview
Description
Boc-Ser-OMe is a derivative of the amino acid serine . It is used for research purposes and is not sold to patients . The molecular weight of Boc-Ser-OMe is 219.24 .
Synthesis Analysis
Boc-Ser-OMe can be synthesized from L-serine in five steps with total yields of 73% and 74% . The enantiomeric excesses were confirmed to be >99% e.e. by optical resolution using a chiral column on HPLC .Molecular Structure Analysis
The molecular formula of Boc-Ser-OMe is C9H17NO5 . The structure includes a serine derivative .Chemical Reactions Analysis
Boc-Ser-OMe is used as a building block in peptide synthesis . It is a starting material for the synthesis of various α-amino acids via the β-lactone .Physical And Chemical Properties Analysis
Boc-Ser-OMe is a viscous liquid with a color ranging from colorless to light yellow . It has a density of 1.082 g/mL at 25 °C . The refractive index is 1.452 (lit.) .Scientific Research Applications
Synthesis of Novel Peptidomimetics : Boc-Ser-OMe is utilized in the synthesis of novel, highly constrained 6,5-bicyclic dipeptides, which have applications in peptidomimetics and peptide synthesis methodologies (Słomczyńska et al., 1996).
Amino Acid Based Phosphinite Ligands : It's used in the preparation of new amino acid-derived phosphinites, which are significant in the study of organometallic chemistry and complexation with metals like Pd(II) and Pt(II) (Galka & Kraatz, 2003).
Ring-Closing Metathesis in Peptides : It plays a role in the ring-closing metathesis reaction in helical peptides, which is crucial for understanding peptide structure and function (Boal et al., 2007).
Basic Oral Care in Cancer Patients : Boc-Ser-OMe is part of research in oral mucositis management in cancer patients, focusing on basic oral care (BOC) interventions (Hong et al., 2019).
Study of Glycopeptides : This compound is investigated for its role in the conformation and intramolecular interactions in glycopeptides, contributing to the understanding of peptide chemistry (Ishii, Inoue, & Chǔjǒ, 1985).
Peptidylprolyl Isomerase Inhibitors : It's utilized in the synthesis of amide isosteres of dipeptides, which are important in designing inhibitors for the phosphorylation-dependent peptidylprolyl isomerase Pin1, a crucial regulator of the cell cycle (Wang et al., 2003).
Surface-Enhanced Raman Spectroscopy (SERS) of Peptides : Its interactions with the silver electrode in SERS studies offer insights into peptide adsorption mechanisms, important in the field of analytical chemistry (Gackowski et al., 2014).
Enzymatic O-Galactosylation : It's used in trans-galactosylation reactions for in vitro glycosylation of peptides and proteins, relevant in biochemical and industrial applications (Layer & Fischer, 2006).
Synthesis of Aquaporin-4 Analogues : It is used in the synthesis of cyclic peptide analogues modeled on the aquaporin-4 water channel, contributing to the understanding of protein structure and function (Jacobsen et al., 2009).
Metal Complexes in Asymmetric Heck Reaction : Boc-Ser-OMe is used in the synthesis of peptide-derived phosphinites, which play a role in the study of asymmetric Heck reactions in organometallic chemistry (Jayasinghe & Kraatz, 2006).
Synthesis of Human Growth Hormone Sequences : It's involved in the synthesis of human growth hormone peptides, contributing to the development of pharmaceutical peptides (Beyerman, Leer, & Floor, 1973).
Irreversible Inhibitors of Serine Proteases : Boc-Ser-OMe is part of studies on peptide analogues as inhibitors of serine proteases, important in enzymology and drug development (Sampson & Bartlett, 1991).
Anti-Hepatic Cancer Activity : It's used in the synthesis of compounds with potential anti-hepatic cancer activity, significant in medicinal chemistry and cancer research (Ding et al., 2004).
Phosphorylation of Hydroxy Amino Acids : The compound is involved in the phosphorylation of hydroxy amino acids, crucial for the development of phosphopeptides (Bont, Boom, & Liskamp, 1990).
Solid-Phase Synthesis of Peptides : It's used in solid-phase peptide synthesis, a foundational method in biochemistry and pharmaceuticals (Leer & Beyerman, 1973).
Peptide Orientation in Phospholipid Bilayers : The compound aids in the study of peptide orientation and aggregation in phospholipid bilayers, important for understanding membrane biochemistry (Otoda, Kimura, & Imanishi, 1993).
Chemoselective Protection of Thiols : Boc-Ser-OMe is involved in the chemoselective protection of thiols, a key reaction in organic synthesis and pharmaceuticals (Arjona et al., 2003).
Peptide Models for Bacteriorhodopsin Chromophore : It is used in synthesizing peptide models for studying bacteriorhodopsin chromophores, contributing to the understanding of photobiology (Vijayakumar & Balaram, 1984).
Tri-Functional Robust Strips for Sensing and Catalysis : It's part of research in synthesizing 2D nanotiles for applications in electrochemical sensing, SERS, and heterogeneous dip catalysis (Balaji et al., 2020).
Crystal Structures of Tripeptides : Its role in the crystal structures of tripeptides related to N-glycosylation coding sequences contributes to the field of crystallography and peptide chemistry (Pichon-Pesme et al., 2009).
Future Directions
properties
IUPAC Name |
methyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNKFASHWONFD-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427089 | |
Record name | Boc-Ser-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ser-OMe | |
CAS RN |
2766-43-0 | |
Record name | Boc-Ser-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-BUTOXYCARBONYL)-L-SERINE METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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